molecular formula C7H14O2S B13604468 3-(Ethylthio)-2,2-dimethylpropanoic acid

3-(Ethylthio)-2,2-dimethylpropanoic acid

Cat. No.: B13604468
M. Wt: 162.25 g/mol
InChI Key: PWCNPYYQGDBLOU-UHFFFAOYSA-N
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Description

3-(Ethylthio)-2,2-dimethylpropanoic acid is a branched-chain carboxylic acid featuring an ethylthio (-S-CH₂CH₃) substituent at the third carbon and two methyl groups at the second carbon. Its IUPAC nomenclature follows CAS guidelines, where sulfur-containing substituents are prioritized alphabetically alongside other functional groups .

Properties

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

3-ethylsulfanyl-2,2-dimethylpropanoic acid

InChI

InChI=1S/C7H14O2S/c1-4-10-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9)

InChI Key

PWCNPYYQGDBLOU-UHFFFAOYSA-N

Canonical SMILES

CCSCC(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)-2,2-dimethylpropanoic acid typically involves the introduction of an ethylsulfanyl group to a 2,2-dimethylpropanoic acid precursor. One common method is the nucleophilic substitution reaction where an ethylthiol is reacted with a suitable halogenated precursor under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of 3-(ethylsulfanyl)-2,2-dimethylpropanoic acid may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further enhance the production process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through techniques like distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfanyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(ethylsulfanyl)-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in various chemical reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(ethylthio)-2,2-dimethylpropanoic acid with derivatives sharing the 2,2-dimethylpropanoic acid core but differing in substituents. Key differences in substituent size, electronic effects, and functional groups influence reactivity, biological activity, and synthetic utility.

Substituent Effects on Catalytic Efficiency

  • 3-(Adamantan-2-yl)-2,2-dimethylpropanoic acid: The bulky adamantyl group significantly reduces catalytic efficiency in palladium-mediated intramolecular arylations (e.g., <50% yield), likely due to steric hindrance impeding metal coordination .

Thioether Variants

  • 3-(tert-Butylthio)-2,2-dimethylpropanoic acid derivatives: Bulkier tert-butylthio groups (e.g., in MK886) enhance steric shielding and hydrophobic interactions, critical for biological target engagement .

Data Table: Comparative Analysis of 2,2-Dimethylpropanoic Acid Derivatives

Compound Name Substituent Key Properties/Activities Applications Reference
3-(Ethylthio)-2,2-dimethylpropanoic acid -S-CH₂CH₃ Moderate hydrophobicity, sulfur reactivity Potential catalysis/drug R&D
3-(Adamantan-2-yl)-2,2-dimethylpropanoic acid Adamantyl Low catalytic efficiency (Pd-mediated reactions) Organic synthesis
MK886 Indolyl-tert-butylthio LOX inhibition (IC₅₀ ~0.1 µM) Anti-inflammatory drugs
3-([1,1'-Biphenyl]-4-yl)-2,2-dimethylpropanoic acid Biphenyl 46% synthesis yield, π-π interactions Materials science
3-(4-Acetylphenyl)-2,2-dimethylpropanoic acid 4-Acetylphenyl Electron-withdrawing acetyl group Stabilized intermediates

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